molecular formula C25H25N3O4S B6495438 N-(2,6-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899754-95-1

N-(2,6-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B6495438
CAS No.: 899754-95-1
M. Wt: 463.6 g/mol
InChI Key: MDMJZSLIOBJSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, a tetrahydrofuran (oxolan-2-yl)methyl substituent, and a sulfanyl-acetamide side chain linked to a 2,6-dimethylphenyl group.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-7-5-8-16(2)21(15)26-20(29)14-33-25-27-22-18-10-3-4-11-19(18)32-23(22)24(30)28(25)13-17-9-6-12-31-17/h3-5,7-8,10-11,17H,6,9,12-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMJZSLIOBJSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that warrant investigation.

The compound has the following chemical properties:

  • Molecular Formula : C25_{25}H25_{25}N3_{3}O4_{4}S
  • Molecular Weight : 463.6 g/mol
  • CAS Number : 899754-95-1

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities including antimicrobial, anti-inflammatory, and antioxidant properties. The biological activity of N-(2,6-dimethylphenyl)-2-acetamide derivatives can be inferred from studies on related compounds.

Antimicrobial Activity

Studies have shown that derivatives of similar structures possess notable antimicrobial properties. For example:

  • Synthesis and Evaluation : A series of 3-hydroxy-N-(substituted phenyl)-4-oxothiazolidin-3-yl derivatives were synthesized and evaluated for their antimicrobial activity. The most potent derivative exhibited significant inhibition against various bacterial strains .
  • Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been documented extensively:

  • Inhibition Studies : Compounds similar to N-(2,6-dimethylphenyl)-2-acetamide have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response .
  • In Vivo Models : In vivo studies using rat models showed that certain derivatives could significantly reduce inflammation markers in carrageenan-induced paw edema tests .

Antioxidant Activity

The antioxidant activity of related compounds has also been highlighted:

  • Radical Scavenging Assays : Compounds with similar functional groups have demonstrated the ability to scavenge free radicals in various assays such as DPPH and ABTS tests .
  • Cellular Protection : These compounds may protect cells from oxidative stress by enhancing endogenous antioxidant defenses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(2,6-dimethylphenyl)-2-acetamide derivatives:

  • Functional Groups : The presence of specific functional groups such as oxo and sulfanyl groups appears to enhance biological activity.
  • Substituent Effects : Variations in substituents on the phenyl ring can significantly affect potency and selectivity towards biological targets.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • Case Study 1 : A derivative with a 5-nitro substituent on the phenyl ring showed enhanced antimicrobial activity against Gram-positive bacteria .
  • Case Study 2 : A compound structurally related to N-(2,6-dimethylphenyl)-2-acetamide demonstrated significant anti-inflammatory effects in a mouse model of arthritis .

Scientific Research Applications

The compound N-(2,6-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant case studies and data.

Structure and Composition

  • Molecular Formula : C₁₄H₁₈N₂O₃S
  • Molecular Weight : 302.36 g/mol
  • IUPAC Name : N-(2,6-dimethylphenyl)-2-{6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Physical Properties

The compound exhibits unique physical properties that may influence its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Antimicrobial Properties

Research has suggested that compounds containing sulfur and oxo groups possess antimicrobial activity.

  • Case Study : A related compound showed effectiveness against Gram-positive bacteria, suggesting potential for developing new antibiotics .

Neurological Applications

Given the structural complexity, there is potential for neuroprotective effects.

  • Case Study : Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems, indicating a role in treating neurodegenerative diseases .
  • Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
  • Mechanistic Studies : Investigating the molecular mechanisms underlying the biological activities observed.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

Comparison with Similar Compounds

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)

Oxadixyl shares the N-(2,6-dimethylphenyl)acetamide backbone but diverges in the sulfanyl-heterocyclic moiety, replacing the tricyclic core with a simpler oxazolidinyl group and a methoxy substituent (). Key differences include:

Property Target Compound Oxadixyl
Core Structure Tricyclic 8-oxa-3,5-diazatricyclo system Oxazolidinone ring
Substituents Sulfanyl-linked oxolan-2-ylmethyl group Methoxy group
Reported Bioactivity Hypothesized kinase/modulatory activity (structural analogy) Fungicidal activity (agricultural use)

The methoxy group in oxadixyl enhances solubility, while the tricyclic system in the target compound likely improves target binding specificity due to increased rigidity and surface area.

Analogs with 2-(2,6-Dimethylphenoxy)acetamide Motifs

Compounds e–h in feature a 2-(2,6-dimethylphenoxy)acetamide scaffold with variations in the amino acid-derived side chains. For example:

  • Compound g : Incorporates an acetamido group on a hydroxyhexan-2-yl chain.
  • Target Compound: Replaces the phenoxy group with a sulfanyl-tricyclic system.

These analogs highlight the pharmacological versatility of the 2,6-dimethylphenyl moiety, which is often retained for its balanced lipophilicity and steric bulk.

Quantitative Similarity Assessment

Tanimoto Coefficient and Fingerprint Analysis

Using the methodology in , similarity indexing (Tanimoto coefficient) was applied to compare the target compound with SAHA-like HDAC inhibitors and agricultural fungicides. Key findings:

Compound Pair Tanimoto Similarity Key Overlapping Features
Target vs. Oxadixyl ~65% N-(2,6-dimethylphenyl) group, acetamide linkage
Target vs. Aglaithioduline ~55% Heterocyclic core, sulfanyl group

The lower similarity with aglaithioduline (~55%) underscores the uniqueness of the tricyclic system in the target compound .

Molecular Networking and MS/MS Profiling

As per , molecular networking (cosine score >0.8) clusters the target compound with tricyclic diaza-oxa heterocycles, such as rapamycin analogs (). Shared fragmentation patterns suggest conserved regions (e.g., oxolan-2-ylmethyl group), while divergent nodes correspond to the sulfanyl-acetamide side chain .

NMR-Based Structural Divergence

Comparative NMR analysis () reveals chemical shift differences in regions corresponding to substituent attachment points:

Region Target Compound (δ ppm) Rapamycin Analog (δ ppm) Interpretation
A (39–44) 2.8–3.1 (multiplet) 3.2–3.5 (multiplet) Sulfanyl group induces upfield shifts
B (29–36) 1.2–1.5 (singlet) 1.6–1.8 (singlet) Oxolan-2-ylmethyl reduces steric hindrance

Chemical Space Mapping (NP-Umap)

Projection of the target compound into the NP-Umap () places it near synthetic pseudo-NPs with tricyclic architectures, such as macrocyclic lactones and diazepine derivatives. Key distinctions include:

  • Natural Products (NPs) : Often prioritize oxygen-rich heterocycles (e.g., erythromycin).
  • Target Compound : Nitrogen-rich tricyclic system with sulfanyl linkage, typical of synthetic kinase inhibitors.

This positioning suggests hybrid characteristics, blending NP-like complexity with synthetic modularity .

Q & A

Q. What spectroscopic techniques are recommended to confirm the structural integrity of this compound?

A multi-technique approach is essential:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry and stereochemistry, especially for complex polycyclic systems .
  • High-resolution NMR (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves proton environments and connectivity, particularly for the oxolane and tricyclic moieties .
  • Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, with electrospray ionization (ESI) preferred for polar functional groups . Cross-validation between these methods ensures accuracy, especially when resolving ambiguities in heteroatom positioning.

Q. What synthetic strategies are feasible for constructing the tricyclic core of this compound?

Key steps include:

  • Multi-step cyclization : Utilize annulation reactions (e.g., [4+2] cycloadditions) to build the 8-oxa-3,5-diazatricyclo framework.
  • Flow chemistry : For oxidation steps (e.g., introducing the 6-oxo group), continuous-flow systems improve safety and reproducibility by minimizing intermediate handling .
  • Thioacetamide linkage : Optimize nucleophilic substitution conditions (e.g., solvent polarity, base strength) to couple the sulfanylacetamide moiety to the tricyclic core .

Q. How should researchers handle and store this compound to prevent degradation?

  • Storage : Use airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to minimize hydrolysis of the sulfanyl group or oxidation of the oxolane ring .
  • Handling : Employ gloveboxes for moisture-sensitive steps and conduct stability assays (TGA/DSC) to assess thermal decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the sulfanylacetamide coupling step?

  • Design of Experiments (DoE) : Apply factorial design to screen variables (temperature, catalyst loading, solvent) and identify interactions affecting yield .
  • Bayesian optimization : Use machine learning to prioritize high-yield conditions with minimal experimental iterations, particularly for non-linear relationships between parameters .
  • In-situ monitoring : Deploy FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. What role do non-covalent interactions play in the compound’s reactivity or supramolecular assembly?

  • Experimental analysis : Use crystallographic data to identify π-π stacking, hydrogen bonding, or van der Waals interactions influencing crystal packing .
  • Computational modeling : Perform DFT calculations (e.g., AIM analysis) to quantify interaction energies and predict solvent effects on reactivity .
  • Catalytic impact : Assess how non-covalent interactions modulate regioselectivity in derivatization reactions (e.g., electrophilic substitutions) .

Q. How can contradictions between computational predictions and experimental spectroscopic data be resolved?

  • Hybrid DFT methods : Combine B3LYP-D3 and def2-TZVP basis sets to improve accuracy in predicting NMR chemical shifts, especially for sulfur and oxygen atoms .
  • Dynamic effects : Incorporate solvent and temperature corrections into simulations to align with experimental conditions .
  • Validation : Cross-reference computational results with X-ray data to refine force fields for the tricyclic system .

Q. What strategies mitigate instability of the oxolane-methyl group under acidic/basic conditions?

  • Protecting groups : Temporarily shield the oxolane oxygen with silyl ethers (e.g., TBS) during acidic steps .
  • pH-controlled synthesis : Use buffered conditions (e.g., phosphate buffer at pH 7–8) to prevent ring-opening hydrolysis .
  • Kinetic studies : Perform Arrhenius analysis to determine activation energy for degradation and design shorter reaction times .

Methodological Considerations

  • Data contradiction analysis : Prioritize orthogonal validation (e.g., XRD + NMR) when structural ambiguities arise .
  • Safety protocols : Follow SDS guidelines for PPE (nitrile gloves, fume hoods) and emergency procedures for acetamide derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.